Dibenzyl L-glutamate tosylate

Asymmetric Synthesis Chiral Purity Enantiomer Resolution

Dibenzyl L-glutamate tosylate (2791-84-6) is the definitive L-glutamic acid building block for peptide chemists. The tosylate salt guarantees ≥90 mg/mL DMSO solubility while the dual benzyl ester protection shields both α- and γ-carboxyls, enabling orthogonal hydrogenolysis or acidolytic deprotection. Choosing this 98% HPLC-pure L-enantiomer (optical rotation +7.2°) eliminates the side-chain participation of unprotected glutamic acid and the chirality reversal of the D‑enantiomer. Avoid racemization and solubility pitfalls—secure your supply of the correct protected glutamate today.

Molecular Formula C26H29NO7S
Molecular Weight 499.6 g/mol
CAS No. 2791-84-6
Cat. No. B555364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl L-glutamate tosylate
CAS2791-84-6
Synonyms2791-84-6; H-Glu(OBzl)-OBzl.TosOH; (S)-Dibenzyl2-aminopentanedioate4-methylbenzenesulfonate; L-Glutamicaciddibenzylestertosylate; H-Glu(OBzl)-OBzlinvertedexclamationmarkcurrencyTosOH; Glu(OBzl)-OBzl-P-TOs; Glu(OBzl)-OBzlinvertedexclamationmarkcurrencyTosOH; C26H29NO7S; L-GLUTAMICACIDDIBENZYLESTER4-TOLUENESULFONATE; PubChem13172; Glu(OBzl)-OBzl.TosOH; dibenzylglutamatetosylate; H-Glu(OBzl)-OBzl4-tosylate; SCHEMBL1517939; CTK1A2622; HVZUAIVKRYGQRM-LMOVPXPDSA-N; MolPort-003-983-027; H-GLU(OBZL)-OBZLP-TOSYLATE; ANW-59076; glutamicaciddibenzylestertosylate; AKOS015895702; AKOS015924097; AM81755; DibenzylL-glutamatep-toluenesulfonate; RTR-012422
Molecular FormulaC26H29NO7S
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)[NH3+]
InChIInChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1
InChIKeyHVZUAIVKRYGQRM-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl L-glutamate Tosylate (CAS 2791-84-6): Protected L-Glutamic Acid Building Block for Peptide Synthesis Procurement


Dibenzyl L-glutamate tosylate (CAS 2791-84-6; H-Glu(OBzl)-OBzl·TosOH; C₂₆H₂₉NO₇S; MW 499.58 g/mol) is a doubly protected L-glutamic acid derivative wherein both the α-carboxyl and γ-carboxyl groups are esterified with benzyl alcohol, and the amino group is protonated as the p-toluenesulfonate (tosylate) salt [1]. The compound is a white to off-white crystalline solid with a typical melting point of 144–147°C and an optical rotation of +7.2° (c=1 in EtOH) . The benzyl ester protection strategy renders the carboxyl groups inert during peptide coupling while enabling orthogonal deprotection via hydrogenolysis or acidolysis, making this compound a widely employed intermediate in solution-phase and solid-phase peptide synthesis [2].

Why Substituting Dibenzyl L-glutamate Tosylate with Free Glutamic Acid or Alternative Protected Forms Compromises Synthetic Reproducibility


Generic substitution of Dibenzyl L-glutamate tosylate with unprotected L-glutamic acid, D-enantiomer analogs, or alternative salt forms (e.g., hydrochloride) introduces distinct and quantifiable liabilities: unprotected L-glutamic acid cannot be directly incorporated into peptide chains without unwanted side-chain participation (the γ-carboxyl competes with the α-carboxyl during activation), while the D-enantiomer (CAS 19898-41-0) possesses opposite optical rotation (−7.5° vs. +7.2°) and will yield the incorrect stereochemical configuration in asymmetric syntheses . Furthermore, substitution with the free base dibenzyl L-glutamate (lacking the tosylate counterion) alters solubility profiles: the tosylate salt exhibits DMSO solubility of ≥90 mg/mL, whereas the free base may show markedly different solubility in organic media, directly affecting reaction homogeneity and coupling efficiency . Finally, documented racemization liability during coupling of related benzyl-protected glutamate residues underscores that even subtle variations in protecting group or counterion composition can affect chiral integrity [1].

Quantitative Differentiation Evidence for Dibenzyl L-glutamate Tosylate (CAS 2791-84-6) vs. Analogous Glutamate Derivatives


Chiral Purity and Enantiomeric Differentiation: L-Glutamate Dibenzyl Ester Tosylate vs. D-Enantiomer

Dibenzyl L-glutamate tosylate (CAS 2791-84-6) exhibits an optical rotation of +7.2° (c=1 in EtOH) . Its D-enantiomer counterpart, D-Glutamic acid dibenzyl ester 4-toluenesulfonate (CAS 19898-41-0), exhibits an optical rotation of −7.5° ± 1° (c=1 in MeOH) under comparable measurement conditions .

Asymmetric Synthesis Chiral Purity Enantiomer Resolution

High Purity Grade Availability: 98% HPLC Specification for Dibenzyl L-glutamate Tosylate

Dibenzyl L-glutamate tosylate is commercially available with purity specifications of 98% by HPLC from multiple suppliers . This is in contrast to lower minimum purity grades (e.g., 95% specification from some vendors) of both the L-enantiomer and D-enantiomer that are also available in the market .

Peptide Synthesis Quality Control Analytical Chemistry

Tosylate Salt Form Enables Superior Organic Solvent Solubility vs. Hydrochloride Salt

The tosylate salt form of dibenzyl L-glutamate demonstrates DMSO solubility of ≥90–100 mg/mL [1]. While direct solubility comparison data versus the hydrochloride salt (H-Glu(OBzl)-OBzl·HCl) is not available in the sourced literature, class-level inference indicates that tosylate salts generally exhibit enhanced solubility in aprotic organic solvents compared to hydrochloride salts due to the lipophilic aromatic character of the p-toluenesulfonate anion [2].

Solution-Phase Peptide Synthesis Solubility Optimization Formulation

Defined Long-Term Storage Stability: Powder Stable for 3 Years at −20°C

Dibenzyl L-glutamate tosylate powder is reported to be stable for 3 years when stored at −20°C, and 2 years at 4°C [1]. Solutions prepared in DMSO or other solvents are recommended for use within 1 month at −20°C or 6 months at −80°C [1].

Chemical Stability Inventory Management Procurement Planning

Recommended Application Scenarios for Dibenzyl L-glutamate Tosylate Based on Verified Differentiation Evidence


Solution-Phase Synthesis of Oligo-γ-Glutamate Peptides Requiring Orthogonal Deprotection

The dual benzyl ester protection of Dibenzyl L-glutamate tosylate enables orthogonal deprotection strategies where the α- and γ-carboxyl groups can be selectively or simultaneously unmasked via hydrogenolysis (H₂, Pd/C). This property has been exploited in the stepwise synthesis of oligo-γ-glutamate chains, including tetra-γ-benzyl-L-glutamates and methotrexate polyglutamate analogs [1]. The tosylate salt form provides sufficient DMSO solubility (≥90 mg/mL) for solution-phase coupling reactions while maintaining crystalline solid handling convenience .

Synthesis of Molecularly Imprinted Polymeric Membranes with Chiral Recognition Sites

The L-configuration and benzyl-protected side chain of Dibenzyl L-glutamate tosylate make it suitable for preparing tetrapeptide residues (e.g., H-Glu(OBzl)-Glu(OBzl)-Glu(OBzl)-Glu(OBzl)-CH₂-) used in molecularly imprinted polymeric membranes for chiral recognition applications [2]. Procurement of the correct enantiomer (optical rotation +7.2°) rather than the D-enantiomer (−7.5°) is essential for achieving the intended enantioselectivity in these separation materials .

Synthesis of Pyrimidinyl-Substituted α-Amino Acids via Protected Glutamate Intermediates

L-Glutamic acid dibenzyl ester (derived from the tosylate salt after neutralization) serves as a starting material for the synthesis of pyrimidin-4-yl substituted α-amino acids . The 98% HPLC purity grade of commercially available Dibenzyl L-glutamate tosylate reduces the likelihood of impurity-derived byproducts that could complicate purification of these structurally complex target molecules.

SPPS of Peptides Containing Glutamate Residues Where Carboxyl Protection Is Required

In solid-phase peptide synthesis (SPPS), H-Glu(OBzl)-OBzl·TosOH can be used as a building block for incorporating glutamate residues that require γ-carboxyl protection throughout the synthesis. However, published literature cautions that significant racemization was observed during coupling of Boc-Phe-OH with H-Glu(OBzl)-OCH₂-resin, and DMAP is recommended as an additive for coupling hindered residues [3]. Researchers should verify coupling conditions to minimize epimerization risk.

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